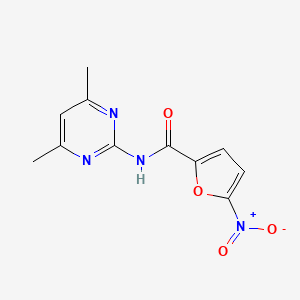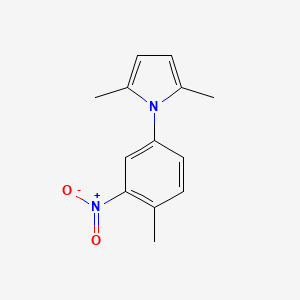
N-(2-fluorophenyl)-N'-isobutylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-isobutylthiourea, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in the perception of pain, inflammation, and thermoregulation. A-967079 has been shown to be effective in blocking TRPV1-mediated responses in vitro and in vivo, making it a promising tool for studying the physiological and pathological roles of TRPV1.
作用机制
N-(2-fluorophenyl)-N'-isobutylthiourea acts as a competitive antagonist of the TRPV1 channel. It binds to the channel pore and blocks the influx of cations, thereby preventing the activation of the channel by various stimuli. N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to be selective for TRPV1 over other TRP channels, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to be effective in blocking various TRPV1-mediated responses, including pain, inflammation, and thermoregulation. In animal models, N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to reduce thermal hyperalgesia, mechanical allodynia, and inflammatory pain. N-(2-fluorophenyl)-N'-isobutylthiourea has also been shown to reduce inflammation and edema in various models of inflammation. In addition, N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to reduce body temperature in animal models, indicating a role for TRPV1 in thermoregulation.
实验室实验的优点和局限性
N-(2-fluorophenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes. N-(2-fluorophenyl)-N'-isobutylthiourea is also relatively stable and easy to use, making it a convenient tool for researchers. However, there are also some limitations to using N-(2-fluorophenyl)-N'-isobutylthiourea. It is relatively expensive compared to other TRPV1 antagonists, and its effects may be influenced by factors such as pH and temperature.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-N'-isobutylthiourea and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the roles of TRPV1 in various physiological and pathological processes, including pain, inflammation, and thermoregulation. There is also interest in studying the interactions between TRPV1 and other channels and receptors, and in developing new therapeutic approaches based on these interactions. Finally, there is interest in developing new methods for delivering TRPV1 antagonists, such as targeted drug delivery systems.
合成方法
The synthesis of N-(2-fluorophenyl)-N'-isobutylthiourea involves several steps. First, 2-fluoroaniline is reacted with isobutyl isothiocyanate to form N-(2-fluorophenyl)-N'-isobutylthiourea. The crude product is then purified using column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 99%.
科学研究应用
N-(2-fluorophenyl)-N'-isobutylthiourea has been widely used in scientific research to study the physiological and pathological roles of TRPV1. It has been shown to be effective in blocking TRPV1-mediated responses in various in vitro and in vivo models, including cultured cells, isolated tissues, and animal models. N-(2-fluorophenyl)-N'-isobutylthiourea has been used to investigate the involvement of TRPV1 in pain, inflammation, thermoregulation, and other physiological and pathological processes.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKUXNPCZZAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)

![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)